3-[[4-(5-Chloro-2-methoxyphenyl)pyrazol-1-yl]methyl]-4-phenylpiperidine
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Overview
Description
3-[[4-(5-Chloro-2-methoxyphenyl)pyrazol-1-yl]methyl]-4-phenylpiperidine is a complex organic compound that features a pyrazole ring substituted with a 5-chloro-2-methoxyphenyl group and a piperidine ring substituted with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-(5-Chloro-2-methoxyphenyl)pyrazol-1-yl]methyl]-4-phenylpiperidine typically involves multiple steps, starting with the preparation of the pyrazole ring and the piperidine ring separately, followed by their coupling.
Preparation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by chlorination and methoxylation to introduce the 5-chloro-2-methoxyphenyl group.
Preparation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by the cyclization of a suitable precursor.
Coupling Reaction: The final step involves the coupling of the pyrazole and piperidine rings through a nucleophilic substitution reaction, typically using a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-[[4-(5-Chloro-2-methoxyphenyl)pyrazol-1-yl]methyl]-4-phenylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions, using reagents such as sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium methoxide, sodium ethoxide, polar aprotic solvents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different alkoxy or halo groups.
Scientific Research Applications
3-[[4-(5-Chloro-2-methoxyphenyl)pyrazol-1-yl]methyl]-4-phenylpiperidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and inflammation.
Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies investigating the interaction of pyrazole derivatives with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It is explored for use in the synthesis of advanced polymers and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 3-[[4-(5-Chloro-2-methoxyphenyl)pyrazol-1-yl]methyl]-4-phenylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The compound may also modulate receptor activity by binding to receptor sites, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-Phenylpiperidine: A simpler analog without the pyrazole ring, used in the synthesis of various pharmaceuticals.
5-Chloro-2-methoxyphenylpyrazole: A compound with a similar pyrazole structure but lacking the piperidine ring.
Uniqueness
3-[[4-(5-Chloro-2-methoxyphenyl)pyrazol-1-yl]methyl]-4-phenylpiperidine is unique due to the combination of the pyrazole and piperidine rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C22H24ClN3O |
---|---|
Molecular Weight |
381.9 g/mol |
IUPAC Name |
3-[[4-(5-chloro-2-methoxyphenyl)pyrazol-1-yl]methyl]-4-phenylpiperidine |
InChI |
InChI=1S/C22H24ClN3O/c1-27-22-8-7-19(23)11-21(22)18-13-25-26(15-18)14-17-12-24-10-9-20(17)16-5-3-2-4-6-16/h2-8,11,13,15,17,20,24H,9-10,12,14H2,1H3 |
InChI Key |
WUPVNNLNORXKEH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=CN(N=C2)CC3CNCCC3C4=CC=CC=C4 |
Origin of Product |
United States |
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